3-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
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Overview
Description
3-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is an organic compound that features a benzamide core substituted with a chloro group and a piperidine ring attached to a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced through hydroalkoxylation reactions, where an olefin reacts with an alcohol in the presence of a catalyst.
Formation of the Benzamide Core: The benzamide core is usually formed by reacting a benzoyl chloride with an amine under basic conditions.
Final Coupling: The final step involves coupling the piperidine-tetrahydropyran intermediate with the benzamide core, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the benzamide core.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological pathways due to the presence of the piperidine ring.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition due to its potential bioactivity.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core can interact with various enzymes, inhibiting their function and leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide: This compound is unique due to the combination of the tetrahydropyran and piperidine rings.
N-(4-chlorobenzyl)-N-methylpiperidin-4-amine: Similar in structure but lacks the tetrahydropyran ring.
3-chloro-N-(piperidin-4-ylmethyl)benzamide: Similar but without the tetrahydropyran moiety.
Uniqueness
The presence of both the tetrahydropyran and piperidine rings in this compound makes it unique, providing a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.
Properties
IUPAC Name |
3-chloro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-8-21(9-5-14)17-6-10-23-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZJIKRCTKDPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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